Desmethyl cariprazine

D3 receptor D2 receptor selectivity

Desmethyl cariprazine (DCAR) is the primary active metabolite of the atypical antipsychotic cariprazine, a dopamine D3‑preferring D3/D2 receptor partial agonist and serotonin 5‑HT1A receptor partial agonist. DCAR is formed via CYP3A4‑mediated N‑demethylation of cariprazine and retains a receptor‑binding profile highly similar to the parent drug, with subnanomolar affinity for human D3 and D2L receptors.

Molecular Formula C20H30Cl2N4O
Molecular Weight 413.4 g/mol
CAS No. 839712-15-1
Cat. No. B1670298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl cariprazine
CAS839712-15-1
SynonymsDesmethyl cariprazine;  Dcar;  UNII-286RCD7025; 
Molecular FormulaC20H30Cl2N4O
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C20H30Cl2N4O/c1-23-20(27)24-16-7-5-15(6-8-16)9-10-25-11-13-26(14-12-25)18-4-2-3-17(21)19(18)22/h2-4,15-16H,5-14H2,1H3,(H2,23,24,27)
InChIKeyWMQLLTKSISGWHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desmethyl Cariprazine (CAS 839712-15-1): Pharmacologically Active Metabolite of the D3‑Preferring Antipsychotic Cariprazine


Desmethyl cariprazine (DCAR) is the primary active metabolite of the atypical antipsychotic cariprazine, a dopamine D3‑preferring D3/D2 receptor partial agonist and serotonin 5‑HT1A receptor partial agonist. DCAR is formed via CYP3A4‑mediated N‑demethylation of cariprazine and retains a receptor‑binding profile highly similar to the parent drug, with subnanomolar affinity for human D3 and D2L receptors [1][2]. Both in vitro and in vivo pharmacological studies confirm that DCAR contributes significantly to the therapeutic efficacy of cariprazine in schizophrenia, bipolar mania, and bipolar depression [1][3].

Why Desmethyl Cariprazine Cannot Be Replaced by Cariprazine, Didesmethyl Cariprazine, or Other D3/D2 Partial Agonists


Although desmethyl cariprazine (DCAR) is a metabolite of cariprazine, its distinct receptor‑selectivity profile, functional activity at 5‑HT1A receptors, and unique pharmacokinetic (PK) properties preclude simple substitution by the parent drug, the didesmethyl metabolite (DDCAR), or in‑class alternatives such as aripiprazole or brexpiprazole. DCAR exhibits approximately 3‑fold higher D3 versus D2 selectivity than cariprazine and, unlike cariprazine, acts as a partial agonist rather than a full agonist at 5‑HT1A receptors [1]. Furthermore, DCAR reaches 90% steady‑state exposure within 5 days, whereas DDCAR requires 21 days [2]. These quantitative differences in pharmacodynamics and pharmacokinetics directly impact therapeutic time course and receptor‑mediated effects, making the selection of desmethyl cariprazine—whether as an analytical reference standard, a tool compound for D3‑selective studies, or a comparator in metabolite‑profiling investigations—a distinct scientific choice that cannot be satisfied by simply procuring a generic “D3/D2 partial agonist.”

Desmethyl Cariprazine (CAS 839712-15-1): Head‑to‑Head Quantitative Differentiation from Closest Analogs


Higher D3 vs. D2 Selectivity Relative to Cariprazine and Aripiprazole

Desmethyl cariprazine (DCAR) demonstrates a D3/D2 selectivity ratio of 21.4, exceeding that of the parent drug cariprazine (ratio 5.8) and aripiprazole (ratio 0.21). The absolute binding affinity of DCAR for human D3 receptors is Ki = 0.038 nM (pKi = 10.42), compared to Ki = 0.085 nM for cariprazine and Ki = 0.8–4.5 nM for aripiprazole [1][2].

D3 receptor D2 receptor selectivity binding affinity antipsychotic

Functional Distinction: Partial Agonism at 5‑HT1A Receptors versus Cariprazine’s Full Agonism

In cAMP signaling assays using human recombinant 5‑HT1A receptors, desmethyl cariprazine (DCAR) behaves as a partial agonist, whereas cariprazine and didesmethyl cariprazine (DDCAR) act as full agonists [1]. This functional divergence occurs despite similar binding affinities (DCAR pKi = 8.53, cariprazine pKi = 8.59).

5-HT1A receptor partial agonism cAMP assay functional selectivity

Rapid Steady‑State Achievement vs. Didesmethyl Cariprazine

Desmethyl cariprazine (DCAR) reaches 90% of steady‑state exposure within 5 days, matching the parent drug cariprazine (5 days), whereas the didesmethyl metabolite (DDCAR) requires 21 days [1]. The terminal half‑life of DCAR is 29.7–37.5 hours, far shorter than DDCAR’s 314–446 hours [2].

pharmacokinetics half-life steady-state metabolite

Quantitative D3/D2 Binding Affinity Advantages Over Brexpiprazole

Desmethyl cariprazine (DCAR) binds human D3 receptors with a Ki of 0.038 nM, approximately 21‑fold higher affinity than brexpiprazole (Ki = 0.80 nM for D3) [1][2]. DCAR’s D2L affinity (Ki = 0.81 nM) is also slightly lower than brexpiprazole’s D2 affinity (Ki = 0.30 nM), resulting in a more balanced D3/D2 profile.

brexpiprazole D3 affinity binding profile antipsychotic comparator

Desmethyl Cariprazine (CAS 839712-15-1): Optimal Use Cases Driven by Differentiated Pharmacological and Pharmacokinetic Data


D3‑Selective Probe in Receptor Occupancy and Signal Transduction Studies

The 21‑fold D3/D2 selectivity ratio of desmethyl cariprazine (DCAR)—3.7‑fold higher than cariprazine and >100‑fold higher than aripiprazole [1]—makes it an ideal tool compound for in vitro and in vivo experiments requiring maximal D3 receptor engagement with minimal D2 interference. Researchers can use DCAR to dissect D3‑specific contributions to antipsychotic efficacy, cognition, and negative symptom improvement.

Analytical Reference Standard for Cariprazine Metabolite Profiling and Bioequivalence Studies

DCAR’s well‑characterized pharmacokinetic parameters (terminal half‑life 29.7–37.5 h, 90% steady‑state at 5 days) [2] are essential for accurate quantification in plasma or tissue samples. Procuring high‑purity DCAR (CAS 839712-15-1) as a reference standard enables robust analytical method development, validation, and quality control for ANDA submissions or clinical trial monitoring.

Functional Pharmacology of 5‑HT1A Partial Agonism

DCAR’s unique status as a partial agonist at 5‑HT1A receptors—distinct from cariprazine’s full agonism [1]—positions it as a valuable comparator in studies exploring the role of 5‑HT1A functional bias in antidepressant and anxiolytic activity. This functional divergence cannot be recapitulated using cariprazine or DDCAR.

Early‑Phase Pharmacokinetic Modeling of Cariprazine Therapy

Because DCAR reaches steady‑state within 5 days—concurrently with cariprazine—it is a more relevant metabolite probe for early‑phase PK/PD modeling than DDCAR, which requires 21 days to achieve steady‑state [2]. Selection of DCAR over DDCAR avoids the confounding effect of prolonged accumulation when investigating initial therapeutic response.

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